

Application Notes & Protocols: Isolation of 7-Hydroxyflavone from *Avicennia officinalis*

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Compound of Interest

Compound Name: 7-Hydroxyflavone

Cat. No.: B191518

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the isolation, characterization, and bioactivity assessment of **7-Hydroxyflavone** from the leaves of *Avicennia officinalis*.

Introduction

Avicennia officinalis, commonly known as Indian mangrove, is a plant species with a rich history in traditional medicine. Phytochemical investigations have revealed the presence of various bioactive compounds, including flavonoids.[1][2] Among these, **7-Hydroxyflavone** ($C_{15}H_{10}O_3$) has been identified and isolated from the methanolic extract of its leaves.[3][4] This flavone has demonstrated significant antioxidant and anticancer properties, making it a compound of interest for further pharmacological research and drug development.[3][5] Notably, its anticancer activity is attributed to the inhibition of the anti-apoptotic protein Bcl-2.[3][6]

These application notes provide a comprehensive protocol for the isolation and characterization of **7-Hydroxyflavone** from *A. officinalis*, along with a summary of its reported biological activities.

Experimental Protocols

Plant Material Collection and Preparation

- **Collection:** Fresh and healthy leaves of *Avicennia officinalis* are collected. The pictorial representation of the plant is provided for identification.
- **Cleaning and Drying:** The collected leaves are thoroughly washed with deionized water to remove any debris and contaminants. The cleaned leaves are then air-dried at room temperature until all moisture is evaporated.
- **Pulverization:** The dried leaves are pulverized into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Flavonoid Mixture

- **Solvent Extraction:** The powdered leaf material is subjected to extraction with methanol. A common method is maceration, where the powder is soaked in methanol (e.g., 300 mL for a specific quantity of powder) in a conical flask.[\[1\]](#)
- **Incubation:** The flask is kept at ambient temperature (approximately 27°C) and agitated on an orbital shaker at 150 rpm for 48 hours to ensure thorough extraction.[\[1\]](#)
- **Filtration and Concentration:** The extract is filtered using Whatman No. 1 filter paper to separate the plant debris from the methanol solution.[\[1\]](#) The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.[\[2\]](#)

Purification of 7-Hydroxyflavone

The purification of **7-Hydroxyflavone** from the crude extract is a multi-step process involving column chromatography followed by recrystallization.

Prior to column chromatography, analytical TLC is performed to determine the optimal solvent system for separation.

- **Stationary Phase:** Pre-coated silica gel G/UV-254 aluminum sheets (0.2 mm thickness).[\[1\]](#)
- **Mobile Phase:** A mixture of methanol and chloroform in a ratio of 20:80 (v/v) is used as the developing solvent.[\[1\]](#)

- **Spotting and Development:** The crude extract, dissolved in a small amount of dichloromethane (DCM), is spotted on the TLC plate.^[1] The plate is then developed in a TLC chamber saturated with the mobile phase.
- **Visualization:** The separated spots are visualized under a UV lamp.
- **Stationary Phase:** Silica gel (60-120 mesh) is used as the adsorbent.
- **Column Packing:** The column is packed with silica gel using a slurry method with a non-polar solvent like hexane to ensure uniform packing.
- **Sample Loading:** The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
- **Elution:** A gradient elution is performed using a solvent system of increasing polarity. The elution can be started with a non-polar solvent like hexane and gradually transitioned to more polar solvent mixtures, such as hexane-ethyl acetate or chloroform-methanol in varying ratios.^{[7][8]} Fractions are collected sequentially.
- **Fraction Analysis:** Each collected fraction is analyzed by TLC to identify the fractions containing **7-Hydroxyflavone**. Fractions with similar TLC profiles are pooled together.
- **Solvent System:** The pooled fractions containing **7-Hydroxyflavone** are concentrated. The final purification is achieved by slow evaporation using a mixture of dichloromethane and hexane (90:10 v/v).^[1]
- **Crystal Formation:** This process yields pure orange-red colored crystals of **7-Hydroxyflavone**.^[1]
- **Yield and Melting Point:** The reported yield of pure **7-Hydroxyflavone** is approximately 5% from 1g of crude extract.^[1] The melting point of the purified compound is in the range of 200–202°C.^[1]

Characterization of 7-Hydroxyflavone

The molecular structure of the isolated compound is confirmed using various spectroscopic techniques.

- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to elucidate the complete chemical structure.
- High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

The spectroscopic data obtained should be compared with the reported data for **7-Hydroxyflavone** to confirm its identity.[\[3\]](#)[\[4\]](#)

Data Presentation

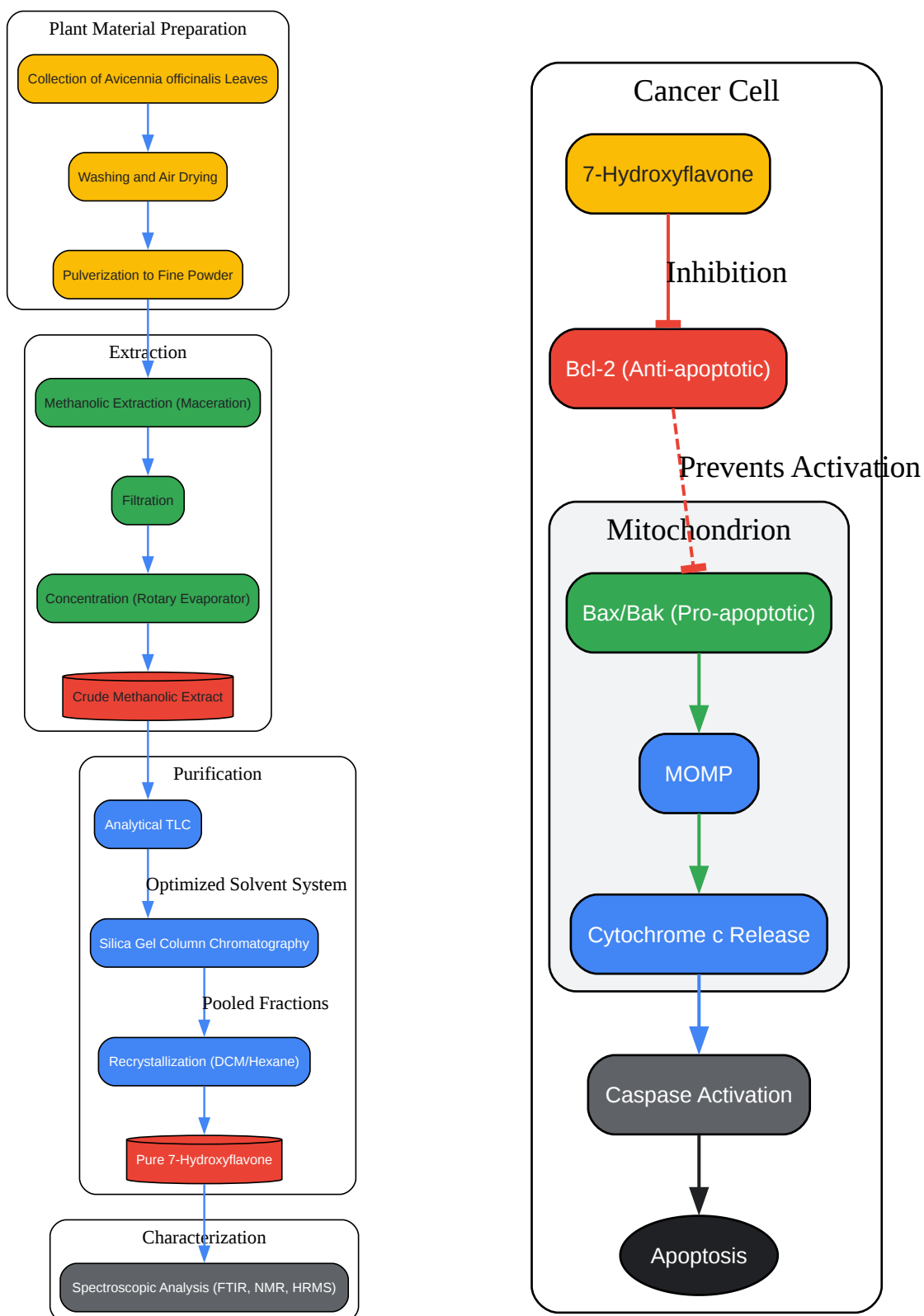
Quantitative Bioactivity of 7-Hydroxyflavone

The isolated **7-Hydroxyflavone** from *Avicennia officinalis* has been evaluated for its anticancer and antioxidant activities. The quantitative data is summarized in the table below.

Biological Activity	Cell Line / Assay	IC ₅₀ Value (µg/mL)	Reference
Anticancer	HeLa (Cervical Cancer)	22.5602 ± 0.21	[3] [4]
MDA-MB231 (Breast Cancer)	3.86474 ± 0.35	[3] [4]	
Antioxidant	DPPH Radical Scavenging	5.5486 ± 0.81	[3] [4]

Mandatory Visualizations

Experimental Workflow



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